[(Methylthio)methyl]oxirane

Catalog No.
S795716
CAS No.
45378-62-9
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Methylthio)methyl]oxirane

CAS Number

45378-62-9

Product Name

[(Methylthio)methyl]oxirane

IUPAC Name

2-(methylsulfanylmethyl)oxirane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3

InChI Key

OSIXFNQHNPOVIA-UHFFFAOYSA-N

SMILES

CSCC1CO1

Canonical SMILES

CSCC1CO1

The exact mass of the compound [(Methylthio)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(Methylthio)methyl]oxirane (CAS 45378-62-9), also known as methyl glycidyl thioether, is a specialized sulfur-containing epoxide primarily utilized as the core structural building block in the synthesis of the broad-spectrum antimicrobial agent Nifuratel[1]. Characterized by its reactive oxirane ring coupled with a methylthio ether linkage, this compound serves as the direct precursor for constructing the 5-(methylthiomethyl)-2-oxazolidinone pharmacophore[2]. In industrial procurement, sourcing high-purity, pre-formed [(methylthio)methyl]oxirane is a critical material selection decision that bypasses the hazardous handling of volatile methyl mercaptan required in traditional epichlorohydrin-based synthetic routes, thereby streamlining API manufacturability, reducing environmental compliance burdens, and ensuring highly reproducible downstream cyclization [1].

Generic substitution of[(methylthio)methyl]oxirane with simpler epoxides or attempting in-situ generation from epichlorohydrin fundamentally compromises process safety, yield, and API structural integrity [1]. The specific methylthio group is strictly required to form Nifuratel's active pharmacophore; structural analogs such as standard glycidyl ethers will yield entirely different oxazolidinone derivatives lacking the required antimicrobial efficacy [2]. Furthermore, substituting pre-formed[(methylthio)methyl]oxirane with an in-situ epichlorohydrin and methyl mercaptan process reintroduces severe procurement and handling liabilities, including the management of highly toxic, foul-smelling sulfur gases, increased environmental waste, and the necessity for complex purification steps to remove sulfurous byproducts before the critical hydrazine cyclization step [1].

Quantitative Yield in Hydrazine Addition vs. In-Situ Generation

In the primary step of Nifuratel synthesis, reacting pre-formed[(methylthio)methyl]oxirane directly with 85% hydrazine hydrate achieves a quantitative yield of the intermediate 3-methylthio-2-hydroxy-propylhydrazine without requiring subsequent purification [1]. In contrast, generating the epoxide in-situ using epichlorohydrin and methyl mercaptan introduces competitive side reactions and requires extensive purification to remove volatile sulfur byproducts before cyclization [1].

Evidence DimensionIntermediate yield and purification requirement
Target Compound DataQuantitative yield (~100%) without intermediate purification.
Comparator Or BaselineIn-situ generation via epichlorohydrin and methyl mercaptan.
Quantified DifferenceEliminates 1 full purification step and prevents yield losses associated with volatile sulfur byproducts.
ConditionsReaction with 85% hydrazine hydrate at 50-100 °C under standard atmospheric conditions.

Procuring the pre-formed oxirane directly eliminates the need for complex purification, significantly lowering API production costs and cycle times.

Elimination of Toxic Sulfur Gas Emissions in API Manufacturing

Traditional routes to the Nifuratel oxazolidinone core require the on-site handling of methyl mercaptan or sodium methyl mercaptide to react with epichlorohydrin, posing severe toxicity and environmental hazards[1]. By procuring pre-formed [(methylthio)methyl]oxirane, API manufacturers completely bypass this step, resulting in a 100% reduction in on-site methyl mercaptan usage and eliminating the associated volatile sulfur emissions and complex waste treatment requirements [1].

Evidence DimensionToxic gas handling and environmental pollution
Target Compound Data0% on-site methyl mercaptan usage required.
Comparator Or BaselineTraditional Route 1 requiring stoichiometric methyl mercaptan or sodium methyl mercaptide.
Quantified Difference100% reduction in on-site methyl mercaptan handling and associated volatile sulfur emissions.
ConditionsIndustrial-scale synthesis of the Nifuratel intermediate 3-methylthio-2-hydroxy-propylhydrazine.

This directly impacts facility permitting, environmental compliance costs, and operator safety, making the pre-formed oxirane the mandatory procurement choice for modernized facilities.

Enantiomeric Control for Advanced Antimicrobial Efficacy

The stereochemistry of Nifuratel significantly impacts its antimicrobial profile, but the racemic API cannot be easily resolved post-synthesis [1]. Procuring enantiopure (R)-[(methylthio)methyl]oxirane enables the direct, stereospecific synthesis of (R)-Nifuratel, which exhibits a superior antimicrobial profile against specific pathogens compared to the standard racemic mixture derived from racemic oxirane [1].

Evidence DimensionDownstream API antimicrobial profile
Target Compound DataEnantiopure (R)-[(methylthio)methyl]oxirane yields pure (R)-Nifuratel.
Comparator Or BaselineRacemic [(methylthio)methyl]oxirane yielding racemic Nifuratel.
Quantified DifferenceEnables access to the (R)-enantiomer, which demonstrates a superior antimicrobial profile compared to the unresolvable racemate.
ConditionsChiral synthesis pathway bypassing post-synthesis racemic resolution limitations.

For manufacturers targeting next-generation, high-efficacy Nifuratel formulations, procuring the enantiopure oxirane is the only viable route to the superior (R)-enantiomer.

Industrial Synthesis of Racemic Nifuratel API

As the primary structural precursor, [(methylthio)methyl]oxirane is essential for the large-scale cGMP manufacturing of Nifuratel, directly reacting with hydrazine hydrate to form the critical oxazolidinone core without the need for hazardous mercaptan handling [1].

Development of Enantiopure (R)-Nifuratel Formulations

Utilizing chirally resolved (R)-[(methylthio)methyl]oxirane allows pharmaceutical researchers to synthesize (R)-Nifuratel, which demonstrates enhanced antimicrobial properties compared to the standard racemate and bypasses the impossibility of post-synthesis resolution [2].

Synthesis of Custom Sulfur-Containing Oxazolidinones

Beyond Nifuratel, this pre-formed epoxide serves as a versatile, high-yield building block for medicinal chemists designing novel oxazolidinone-class antibiotics that strictly require a methylthio pharmacophore for target binding and efficacy[1].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

45378-62-9

Dates

Last modified: 08-15-2023

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